Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate is a complex organic compound with the following chemical formula:
C27H22F3N3O4S
. It belongs to the class of thienopyridine derivatives and exhibits interesting properties due to its unique structural features.Preparation Methods
Synthetic Routes: The synthetic preparation of Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate involves several steps. One common approach is as follows:
Synthesis of Intermediate: Start with the synthesis of an intermediate compound, such as 6-[4-(allyloxy)phenyl]-3-amino-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide .
Ethyl Ester Formation: React the intermediate with ethyl chloroformate or ethyl bromoacetate to form the ethyl ester.
Final Compound Formation: Combine the ethyl ester with 4-aminobenzoic acid under appropriate conditions to obtain this compound.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route to optimize yield, cost, and safety.
Chemical Reactions Analysis
Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate can undergo various chemical reactions:
Substitution Reactions: It reacts with nucleophiles (e.g., amines, alcohols) to form substituted derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the thienopyridine ring may lead to various products.
Common reagents include nucleophiles (e.g., amines, alcohols), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing novel drugs targeting specific receptors.
Biological Studies: Researchers explore its interactions with biological macromolecules.
Industry: Its unique structure may have applications in materials science or catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways.
Comparison with Similar Compounds
Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate stands out due to its thienopyridine core and unique substituents. Similar compounds include 6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide and related derivatives
Biological Activity
Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate, a complex synthetic compound, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including its synthesis, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C27H22F3N3O4S
- CAS Number : 609794-51-6
The structural complexity of this compound arises from its thieno[2,3-b]pyridine core, which is linked to various functional groups that may contribute to its biological activity.
Synthesis
Recent studies have focused on the synthesis of derivatives of thieno[2,3-b]pyridine compounds due to their diverse biological properties. This compound can be synthesized through multi-step reactions involving the introduction of functional groups that enhance its pharmacological profile .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thieno and pyridine moieties have been shown to possess antibacterial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
Studies on related thieno[2,3-b]pyridine derivatives have demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. For example, certain derivatives showed IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes, indicating their potential as anti-inflammatory agents . This suggests that this compound may also exhibit similar effects.
Cytotoxicity and Antitumor Activity
Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The presence of trifluoromethyl and allyloxy groups could enhance the interaction with cellular targets involved in proliferation and apoptosis . Further investigations are necessary to quantify these effects specifically for this compound.
Case Studies
- Antibacterial Efficacy : A study focusing on thieno derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains ranging from 333.75 μmol/L to 1335 μmol/L .
- In Vivo Anti-inflammatory Activity : In vivo experiments demonstrated that certain thieno derivatives could significantly reduce inflammation in animal models. The efficacy was measured using carrageenan-induced paw edema models, showing a dose-dependent response .
Data Tables
Properties
CAS No. |
609794-51-6 |
---|---|
Molecular Formula |
C27H22F3N3O4S |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
ethyl 4-[[3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H22F3N3O4S/c1-3-13-37-18-11-7-15(8-12-18)20-14-19(27(28,29)30)21-22(31)23(38-25(21)33-20)24(34)32-17-9-5-16(6-10-17)26(35)36-4-2/h3,5-12,14H,1,4,13,31H2,2H3,(H,32,34) |
InChI Key |
WHPKENZJXPELEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OCC=C)N |
Origin of Product |
United States |
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